molecular formula C7H12N2O B2614325 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one CAS No. 1474024-25-3

1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one

Cat. No.: B2614325
CAS No.: 1474024-25-3
M. Wt: 140.186
InChI Key: XRNSOELZDRRIDZ-UHFFFAOYSA-N
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Description

1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms within the ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one involves several steps. One common method includes the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various biological processes .

Comparison with Similar Compounds

1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

1-(3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(10)9-6-2-7(9)4-8-3-6/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNSOELZDRRIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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